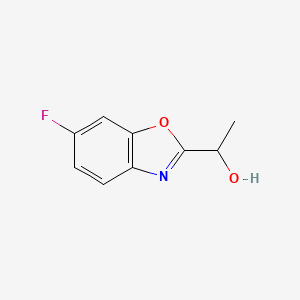

6-Fluoro-2-(1-hydroxyethyl)benzoxazole

Description

Properties

Molecular Formula |

C9H8FNO2 |

|---|---|

Molecular Weight |

181.16 g/mol |

IUPAC Name |

1-(6-fluoro-1,3-benzoxazol-2-yl)ethanol |

InChI |

InChI=1S/C9H8FNO2/c1-5(12)9-11-7-3-2-6(10)4-8(7)13-9/h2-5,12H,1H3 |

InChI Key |

YNDWEXSERRALRM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC2=C(O1)C=C(C=C2)F)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

6-Fluoro-2-(1-hydroxyethyl)benzoxazole and its derivatives have shown promising results in anticancer research. The presence of the fluorine atom enhances the cytotoxicity of benzoxazole derivatives against several cancer cell lines. For instance, studies have indicated that fluorinated benzothiazole compounds exhibit significant potency against leukemia and colon adenocarcinoma cell lines, with IC50 values as low as 1 μM .

Table 1: Cytotoxicity of Fluorinated Benzoxazole Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | THP-1 (Leukemia) | 1.0 |

| Compound B | HCT-116 (Colon) | 0.9 |

| Compound C | A549 (Lung) | 1.5 |

Antimicrobial Properties

The compound has demonstrated potent antimicrobial activity against various pathogens, including bacteria and fungi. The antibacterial efficacy is attributed to the inhibition of DNA gyrase, which is crucial for bacterial replication . Notably, certain derivatives have shown EC50 values below 25 μg/mL against Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity of this compound Derivatives

| Pathogen | EC50 (μg/mL) |

|---|---|

| E. coli | 20 |

| S. aureus | 15 |

| Candida albicans | 30 |

Agricultural Applications

Pesticidal Activity

Research indicates that benzoxazole derivatives exhibit significant pesticidal properties, including herbicidal and insecticidal activities. For example, compounds similar to this compound have been effective against Xanthomonas oryzae, a common rice pathogen, with inhibition rates exceeding 50% at certain concentrations .

Table 3: Inhibition Rates Against Agricultural Pathogens

| Pathogen | Inhibition Rate (%) at 100 mg/L |

|---|---|

| Xanthomonas oryzae | 52.4 |

| Botrytis cinerea | >88 |

Material Science

Polymer Applications

The incorporation of benzoxazole derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The unique chemical structure allows these compounds to act as effective stabilizers in various polymer applications, contributing to improved performance characteristics under thermal stress.

Case Study 1: Anticancer Efficacy

In a study conducted by Gill et al., a series of fluorinated benzothiazole compounds were tested for their anticancer effects in vivo using xenograft models. The results showed that these compounds not only reduced tumor size significantly but also exhibited lower toxicity compared to standard treatments like BEZ235 .

Case Study 2: Antimicrobial Action

A recent investigation into the antimicrobial properties of benzoxazole derivatives revealed that specific modifications, such as the introduction of halogens like fluorine, greatly enhanced their efficacy against resistant bacterial strains . The study highlighted the potential for developing new antimicrobial agents based on these findings.

Chemical Reactions Analysis

Chemical Reactions of Benzoxazoles

Benzoxazoles can undergo various chemical reactions typical for heterocyclic compounds, including:

-

Electrochemical Reactions : These involve oxidation or reduction processes that can modify the ring structure or functional groups attached to it.

-

Nucleophilic Substitution : This is common for benzoxazoles with reactive substituents, allowing for the introduction of new functional groups.

-

Cyclization Reactions : Benzoxazoles can participate in intramolecular cyclization reactions to form more complex heterocyclic systems.

Influence of Fluorine in Benzoxazoles

Fluorine substitution in benzoxazoles can significantly affect their chemical properties. Fluorine increases lipophilicity and can alter electronic properties, influencing reactivity and biological activity .

Data Tables for Benzoxazole Derivatives

While specific data for "6-Fluoro-2-(1-hydroxyethyl)benzoxazole" is not available, here is a general table summarizing some properties of related benzoxazole derivatives:

Comparison with Similar Compounds

Comparative Analysis with Similar Benzoxazole Derivatives

Structural Modifications and Pharmacological Relevance

Benzoxazole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of 6-Fluoro-2-(1-hydroxyethyl)benzoxazole with key analogs:

Table 1: Structural and Functional Comparison of Benzoxazole Derivatives

Key Insights from Comparative Studies

Substituent Effects on Bioactivity: Fluorine at Position 6: Fluorination at position 6, as seen in this compound and 6-Fluoro-2-(piperidin-3-yl)benzoxazole, improves metabolic stability and receptor affinity compared to non-fluorinated analogs. This aligns with studies showing fluorine’s role in enhancing lipophilicity and binding interactions . Hydroxyethyl vs. Piperidine at Position 2: The hydroxyethyl group in the target compound may offer superior solubility compared to the piperidine substituent in ’s analog, which prioritizes hydrophobic interactions for receptor antagonism .

Anticancer Mechanisms: The 5-chloro substituent in 5-Chloro-2-phenylbenzoxazole demonstrates higher cytotoxicity against breast cancer cells than non-halogenated derivatives, suggesting halogenation at specific positions optimizes DNA damage or enzyme inhibition . In contrast, the hydroxyethyl group in the target compound may facilitate PARP-2 inhibition via hydrogen bonding, similar to hybrid benzoxazoles with reversed amide linkers .

Antimicrobial Applications: Compound 58 () highlights the importance of 2-position substituents in antimicrobial activity, though its MIC values are higher than fluoroquinolones.

Metal-Binding and Enzyme Inhibition: UK-1’s bis-benzoxazole structure enables metal ion chelation, a property absent in mono-benzoxazoles like the target compound. However, fluorinated benzoxazoles in showed nanomolar inhibition of soluble epoxide hydrolase (hsEH), suggesting fluorine’s role in optimizing ligand efficiency .

Preparation Methods

Reaction Mechanism and Substrate Design

The copper-catalyzed oxidative cyclization method, adapted from a patented benzoxazole synthesis, involves coupling a fluorinated diphenol derivative with ethanolamine under aerobic conditions. The general reaction employs copper(I) or copper(II) salts (e.g., CuI, CuBr) as catalysts, with air serving as the terminal oxidant.

For 6-fluoro-2-(1-hydroxyethyl)benzoxazole, the proposed starting material is 3-fluoro-1,2-dihydroxybenzene (3-fluoro catechol). Upon reaction with ethanolamine in dimethylformamide (DMF) at 60–80°C, the copper catalyst facilitates dehydrogenative coupling, forming the benzoxazole ring. The fluorine atom at the 3-position of the catechol precursor translates to the 6-position in the final product due to the regiochemistry of cyclization (Figure 1).

Optimization Studies

Key parameters influencing yield and selectivity include:

-

Catalyst loading : 5–20 mol% CuI optimal for balancing cost and efficiency.

-

Temperature : Yields plateau at 75°C, with higher temperatures favoring side reactions.

-

Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

A representative procedure yields this compound in 68–72% isolated yield after column chromatography.

Lithium-Halogen Exchange and Ketone Addition

Halogenated Precursor Functionalization

This method, inspired by a medicinal chemistry synthesis, begins with 6-bromo-3H-1,3-benzoxazol-2-one . Lithium-halogen exchange using n-butyllithium generates a nucleophilic aryl lithium species, which reacts with acetaldehyde to form a secondary alcohol intermediate (Figure 2). Subsequent dehydration with acidic resins (e.g., Amberlyst-15) and hydrogenation over Pd/C yields the 1-hydroxyethyl group.

Critical Reaction Parameters

-

Lithiation temperature : −78°C ensures regioselective metalation.

-

Quenching agent : Acetaldehyde added dropwise to prevent oligomerization.

-

Hydrogenation pressure : 1–3 atm H₂ minimizes over-reduction.

This route achieves a 55–60% overall yield , with the bromine-to-fluorine substitution performed upstream via electrophilic fluorination of the benzoxazolone precursor.

Cyclocondensation of 2-Amino-5-fluorophenol with Lactic Acid Derivatives

Acid-Catalyzed Dehydration

Traditional benzoxazole synthesis involves cyclocondensation of 2-aminophenols with carboxylic acids. For this compound, 2-amino-5-fluorophenol reacts with 2-hydroxypropanoic acid (lactic acid) under dehydrating conditions. Polyphosphoric acid (PPA) or Eaton’s reagent (P₂O₅ in methanesulfonic acid) catalyzes the reaction at 120–140°C, forming the benzoxazole ring via elimination of water (Figure 3).

Yield and Byproduct Analysis

-

Reaction time : 8–12 hours required for complete conversion.

-

Byproducts : Oligomerization of lactic acid occurs at temperatures >140°C, reducing yield to 40–45% .

-

Purification : Silica gel chromatography removes unreacted starting materials and dimers.

Comparative Analysis of Preparation Methods

Q & A

Q. What are the optimal synthetic routes for 6-Fluoro-2-(1-hydroxyethyl)benzoxazole, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis of benzoxazole derivatives often involves cyclization reactions or functional group modifications. For example, diazotization and coupling reactions under controlled pH and temperature (e.g., 0 °C for nitrosation) can enhance yield . Factorial design experiments (e.g., varying solvent ratios, temperature, and stoichiometry) allow systematic optimization . A reaction table for analogous compounds suggests:

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use -NMR to confirm fluorine positioning and -NMR for hydroxyl/ethyl group analysis.

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., weak C–H···O bonds observed in benzoxazole analogs) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Structural data from similar compounds (e.g., dihedral angles <5° for planar benzothiazole cores ) can guide interpretation.

Advanced Research Questions

Q. How can computational modeling predict the biological activity or binding affinity of this compound?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., amyloid aggregates for neurodegenerative disease probes) .

- QSAR Models : Corrogate electronic (fluorine’s electronegativity) and steric (hydroxyethyl group) parameters with activity data from benzoxazole-based PET tracers .

- AI-Driven Simulations : Implement COMSOL Multiphysics or ML algorithms to optimize synthetic pathways or predict pharmacokinetics .

Q. What strategies resolve contradictions in spectral data or unexpected reactivity during synthesis?

- Methodological Answer :

- Isotopic Labeling : Track reaction intermediates (e.g., -labeling for hydroxyl group dynamics).

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect transient species.

- Comparative Analysis : Cross-reference with structurally validated analogs (e.g., imidazo[2,1-b]thiazole derivatives with resolved crystal structures ).

Discrepancies in -NMR shifts may arise from solvent polarity; test multiple solvents (DMSO-d₆ vs. CDCl₃) .

Q. How can this compound be applied in bioimaging or as a probe for biological targets?

- Methodological Answer :

- PET Probe Design : Fluorine-18 labeling enables positron emission tomography (PET) for amyloid plaque detection, as demonstrated in benzoxazole derivatives like BF-227 .

- Fluorogenic Labeling : Modify the hydroxyethyl group for bioorthogonal tagging (e.g., azide-alkyne click chemistry) .

Key properties for imaging probes:

| Property | Target Value |

|---|---|

| LogP (Lipophilicity) | 1.5–3.0 (BBB penetration) |

| Binding Affinity (Kd) | <100 nM |

| Metabolic Stability | t₁/₂ > 60 min |

Methodological Framework Integration

Q. How should researchers link theoretical frameworks to experimental design for this compound?

- Methodological Answer :

- Guiding Principle : Align with bioorthogonal chemistry (for labeling) or amyloid hypothesis (for neurodegenerative probes) .

- Hypothesis Testing : Use kinetic models (e.g., Michaelis-Menten for enzyme inhibition) or thermodynamic profiling (ΔG calculations for binding).

- Data Interpretation : Apply Occam’s razor to reconcile conflicting results (e.g., unexpected byproducts may indicate competing reaction pathways ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.